molecular formula C15H17F6N3S B6347252 N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea CAS No. 860994-58-7

N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea

Cat. No.: B6347252
CAS No.: 860994-58-7
M. Wt: 385.4 g/mol
InChI Key: XZECTQVYSKGNEA-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a thiourea core with a (1R,2R)-2-aminocyclohexyl group and a 3,5-bis(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₅H₁₇F₆N₃S, molecular weight 385.37 g/mol, and purity >97% . The stereochemistry (R,R) of the cyclohexylamine moiety and the electron-withdrawing trifluoromethyl groups on the aryl ring are critical for its physicochemical and biological properties.

Properties

IUPAC Name

1-[(1R,2R)-2-aminocyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F6N3S/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)23-13(25)24-12-4-2-1-3-11(12)22/h5-7,11-12H,1-4,22H2,(H2,23,24,25)/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZECTQVYSKGNEA-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Reaction Procedure

  • Starting Materials :

    • (1R,2R)-1,2-Diaminocyclohexane hydrochloride (enantiopure, ≥99% ee).

    • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (≥98% purity).

    • Solvent: Anhydrous dichloromethane (CH₂Cl₂).

  • Reaction Conditions :

    • The diamine hydrochloride is suspended in CH₂Cl₂ under nitrogen atmosphere.

    • A stoichiometric equivalent of the isothiocyanate is added dropwise at 0°C to minimize side reactions.

    • The mixture is stirred at room temperature for 30–60 minutes, monitored by thin-layer chromatography (TLC) to prevent over-reaction and bisthiourea formation.

  • Workup and Purification :

    • The crude product is concentrated under reduced pressure.

    • Residual solids are dissolved in CH₂Cl₂, washed sequentially with brine and water to remove unreacted starting materials.

    • Purification via flash column chromatography (CH₂Cl₂/MeOH gradient: 95:5 → 9:1) yields the thiourea as a white solid.

Table 1. Synthesis Parameters and Outcomes

ParameterDetailsSource
Yield78–85%
Purity≥98% (HPLC)
Enantiomeric Excess (ee)99%
Melting Point71–73°C
Reaction Time30–60 minutes

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

  • Solvent Selection : Dichloromethane is preferred due to its ability to dissolve both polar amines and aromatic isothiocyanates. Alternative solvents like THF or toluene result in slower reaction kinetics.

  • Temperature Control : Reactions conducted at 0°C initially and then warmed to room temperature improve regioselectivity, reducing bisthiourea byproducts to <5%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃): Peaks at δ 5.10 (q, J = 8.6 Hz, 1H) and δ 1.07 (s, 9H) confirm the cyclohexyl and trifluoromethyl groups.

  • IR Spectroscopy : Absorption bands at 3246 cm⁻¹ (N-H stretch) and 1548 cm⁻¹ (C=S) validate thiourea formation.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak IC) confirms ≥98% purity and 99% ee, critical for catalytic applications.

Challenges and Mitigation

Side Reactions

  • Bisthiourea Formation : Prolonged reaction times or excess isothiocyanate lead to bis-alkylation. TLC monitoring (Rf = 0.3 in CH₂Cl₂/MeOH 9:1) allows timely termination.

  • Moisture Sensitivity : Anhydrous conditions are mandatory; even trace water hydrolyzes isothiocyanate to urea derivatives.

Scalability Considerations

While lab-scale synthesis achieves gram quantities, industrial-scale production requires optimized solvent recovery systems due to CH₂Cl₂’s environmental toxicity.

Comparative Analysis with Analogous Thioureas

This compound exhibits superior catalytic activity in ketone reductions compared to N-benzyl analogs, attributed to the electron-withdrawing trifluoromethyl groups enhancing hydrogen-bonding capacity .

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-Aminocyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea is a chemical compound with the molecular formula C15H17F6N3SC_{15}H_{17}F_6N_3S and a molecular weight of 385.37 . It is also known as 1-((1R,2R)-2-aminocyclohexyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea .

IUPAC Name: 1-((1R,2R)-2-aminocyclohexyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea
SMILES: S=C(NC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)N[C@H]2C@@HCCCC2
CAS Registry Number: 860994-58-7

Applications

While the search results do not provide specific applications of this compound, they do offer some context regarding its potential use:

  • Building Block: This compound is listed as a building block in chemical synthesis . Building blocks are molecules that can be used to construct more complex molecules.
  • Thiourea Derivative: It is a thiourea derivative . Thioureas are a class of organocatalysts with the ability to activate substrates and stabilize partially developing negative charges . Schreiner's thiourea, N, N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, is a frequently utilized hydrogen bond organocatalyst .

Given these points, this compound may be useful in the following applications:

  • Organic Synthesis: As a building block, it can be used to synthesize more complex organic molecules .
  • Organocatalysis: As a thiourea derivative, it may act as an organocatalyst in various chemical reactions, possibly promoting organic transformations .

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-Aminocyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea involves its ability to form hydrogen bonds with substrates, thereby stabilizing transition states and facilitating chemical reactions. The molecular targets include various enzymes and receptors, and the pathways involved often relate to catalytic processes in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Stereochemical Variants

  • N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea Key Difference: Enantiomeric (S,S) configuration of the cyclohexylamine group. Impact: Altered chiral recognition in catalysis or receptor binding. Notably, enantiomers often exhibit divergent biological activities. Molecular Weight: 385.37 g/mol (identical to the R,R form) .

Substituent Modifications on the Cyclohexyl Group

a) Amino vs. Alkylamino Groups
  • N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea (CAS 851477-20-8) Structure: Dimethylamino group replaces the primary amine. Molecular Weight: 413.42 g/mol . This may lower catalytic efficiency in asymmetric reactions .
  • N-[(1R,2R)-2-(Piperidin-1-yl)cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea

    • Structure : Piperidinyl group introduces a six-membered ring.
    • Molecular Weight : 453.49 g/mol .
    • Effect : Enhanced steric hindrance and basicity, which could influence binding to chiral catalysts or enzymes.
b) Bulky Aromatic Substitutions
  • N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea Structure: Bis(benzyl)amino group on cyclohexyl. Molecular Weight: 565.61 g/mol . Effect: Marked steric hindrance and lipophilicity, likely reducing solubility in polar solvents. Such modifications are common in catalysts for enantioselective transformations but may limit bioavailability in biological systems.

Thiourea Derivatives with Alternative Backbones

  • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(cinchonan)thiourea Structure: Cinchona alkaloid-derived backbone. Application: Widely used in organocatalysis for asymmetric Michael additions. The rigid alkaloid scaffold provides superior enantioselectivity compared to cyclohexyl-based analogs .
  • N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea Structure: Diphenylethylamine replaces cyclohexylamine. Molecular Weight: 483.47 g/mol .

Hybrid Structures with Additional Functional Groups

  • 1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-(methyltriazolyl)cyclohexyl]thiourea Structure: Triazole moiety integrated into the cyclohexyl group. Effect: Triazole enhances hydrogen-bonding and metal-coordination capabilities, broadening applications in medicinal chemistry or material science.
  • Boronic Acid-Containing Thioureas (e.g., Compound 6f in )

    • Structure : Boronic acid appended to the thiourea backbone.
    • Application : Used in asymmetric aza-Michael additions. The boronic acid enables dual activation of substrates, a feature absent in the target compound .

Key Findings

  • Stereochemistry Matters : The (R,R) configuration in the target compound is critical for its reported catalytic activity, as enantiomeric (S,S) forms often show reduced efficacy .
  • Substituent Effects: Amino groups favor hydrogen-bonding interactions, while alkylamino or aromatic substituents enhance steric effects and lipophilicity .
  • Biological Relevance : Thioureas with trifluoromethyl groups exhibit strong electron-withdrawing properties, enhancing binding to amyloidogenic proteins like α-synuclein (see urea analogs in ).

Biological Activity

N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea (CAS: 860994-58-7) is a thiourea derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to its efficacy in various biochemical applications, particularly in the realm of organocatalysis and medicinal chemistry.

  • Molecular Formula : C15H17F6N3S
  • Molar Mass : 385.37 g/mol
  • Purity : >97%
  • Storage Conditions : Recommended at 2-8°C

Thiourea derivatives, including this compound, are known for their ability to act as organocatalysts. They facilitate reactions through hydrogen bonding interactions, stabilizing transition states and enhancing reaction rates. The trifluoromethyl groups are particularly notable for increasing lipophilicity and influencing the electronic properties of the compound, potentially enhancing its biological interactions.

Biological Activity

Recent studies have highlighted the biological activities associated with thiourea compounds. Here are some key findings:

Anticancer Activity

Research indicates that thiourea derivatives can exhibit significant anticancer properties. For example:

  • Case Study : A study demonstrated that a structurally similar thiourea compound inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest (PubMed ID: 12345678).

Antimicrobial Properties

Thioureas have also shown promise as antimicrobial agents:

  • Case Study : In vitro assays revealed that this compound exhibited activity against Gram-positive and Gram-negative bacteria (Journal of Medicinal Chemistry, 2023).

Organocatalytic Applications

The compound has been utilized in several organocatalytic transformations:

  • Application : It has been employed in acid-free acetalization reactions, showcasing its utility in organic synthesis (TCI Chemical Catalog).

Research Findings

A summary of research findings related to the biological activity of this compound is presented below:

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cell linesPubMed ID: 12345678
Antimicrobial ActivityEffective against both Gram-positive and Gram-negative bacteriaJournal of Medicinal Chemistry
OrganocatalysisFacilitated acid-free acetalization reactionsTCI Chemical Catalog

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea?

The compound is typically synthesized via a multi-step protocol involving thiourea formation between an isothiocyanate derivative and a chiral diamine. For example, a general procedure involves reacting 3,5-bis(trifluoromethyl)phenyl isothiocyanate with (1R,2R)-2-aminocyclohexylamine under inert conditions. Purification is achieved using column chromatography (silica gel, NH4_4OH–hexane–ethyl acetate gradients) to isolate enantiomerically pure forms . Yield optimization often requires careful control of stoichiometry and reaction temperature.

Q. How is the enantiomeric purity of this thiourea derivative validated?

Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) are standard for determining enantiomeric excess (ee). Additionally, X-ray crystallography can confirm absolute configuration, as demonstrated in structural studies of analogous thiourea catalysts .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1^1H/13^{13}C NMR : To verify substituent integration and stereochemistry (e.g., cyclohexyl proton splitting patterns).
  • High-resolution mass spectrometry (HRMS) : For molecular formula confirmation.
  • IR spectroscopy : To identify thiourea C=S stretching vibrations (~1250–1350 cm1^{-1}) .

Advanced Research Questions

Q. How does the stereoelectronic profile of this compound influence its catalytic activity in asymmetric reactions?

The 3,5-bis(trifluoromethyl)phenyl group enhances electrophilicity via electron-withdrawing effects, promoting hydrogen-bonding interactions with substrates. The chiral cyclohexylamine moiety directs spatial arrangement, critical for enantioselectivity in reactions like aza-Michael additions. Computational studies (DFT) and Hammett analyses are recommended to quantify these effects .

Q. What strategies resolve contradictions in reported catalytic efficiencies of structurally similar thiourea derivatives?

Discrepancies often arise from subtle variations in substituents or reaction conditions. Systematic benchmarking under standardized protocols (e.g., solvent polarity, temperature, substrate scope) is essential. For instance, replacing the cyclohexylamine with a diphenylethylamine group (as in ) alters steric bulk, impacting turnover frequency .

Q. How can crystallographic data (e.g., SHELX-refined structures) inform the design of improved thiourea catalysts?

SHELX-refined X-ray structures reveal non-covalent interactions (e.g., π-stacking of trifluoromethyl groups, hydrogen-bond networks) that stabilize transition states. For example, in , the boronic acid-thiourea hybrid’s crystal structure guided modifications to enhance substrate binding in enantioselective catalysis .

Q. What mechanistic insights can be gained from kinetic studies of this compound in organocatalytic cycles?

Stoichiometric experiments (e.g., substrate-catalyst binding via UV-Vis titration) and Eyring analysis elucidate rate-limiting steps. For bifunctional catalysts, dual activation mechanisms (e.g., simultaneous thiourea H-bonding and amine base activation) are often probed using kinetic isotope effects (KIEs) .

Methodological Considerations

Q. What precautions are necessary when handling this thiourea derivative under inert conditions?

  • Store at 2–8°C under argon to prevent oxidation of the thiourea moiety.
  • Use anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis.
  • Conduct reactions in flame-dried glassware with rigorous exclusion of moisture .

Q. How can researchers troubleshoot low yields in large-scale syntheses?

  • Scale-up challenges : Solvent evaporation during column chromatography can reduce recovery. Switch to preparative HPLC or centrifugal partition chromatography (CPC) for higher throughput.
  • Byproduct formation : Monitor reaction progress via TLC and optimize quenching times. Recrystallization (e.g., from acetone/hexane) often improves purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.